N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H24ClN3O4S and its molecular weight is 437.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide (hereafter referred to as Compound A) is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with Compound A.
Chemical Structure and Properties
Compound A features a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperazine group, and a sulfonamide functional group. Its chemical formula is C19H22ClN3O4S, and its molecular weight is approximately 419.91 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds structurally related to Compound A. For example, research on bis-benzo[d][1,3]dioxol-5-yl derivatives demonstrated significant antitumor activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Notably, some derivatives exhibited IC50 values lower than that of the standard drug doxorubicin, indicating superior efficacy in certain cases .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|---|
Compound B | HepG2 | 2.38 | Doxorubicin | 7.46 |
Compound C | HCT116 | 1.54 | Doxorubicin | 8.29 |
Compound D | MCF7 | 4.52 | Doxorubicin | 4.56 |
The mechanisms underlying the anticancer activity were explored through various assays including cell cycle analysis and apoptosis assessment via annexin V-FITC staining. These studies indicated that the compounds induce apoptosis through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
Antimicrobial Activity
In addition to its anticancer potential, compounds similar to Compound A have shown promising antimicrobial activity. For instance, studies reported that specific derivatives exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
Table 2: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound E | S. aureus | 31.25 |
Compound F | E. coli | 62.5 |
Compound G | A. baumannii | 40 |
These findings suggest that the structural characteristics of Compound A may enhance its interaction with bacterial targets, leading to effective inhibition.
Mechanistic Insights
The biological activities of Compound A can be attributed to its ability to interact with various molecular targets:
- EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer progression.
- Apoptosis Induction : The activation of apoptotic pathways through mitochondrial mechanisms has been documented in related studies.
- Antimicrobial Mechanisms : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to Compound A in preclinical settings:
- Study on HepG2 Cells : A derivative was tested for its ability to induce apoptosis in HepG2 cells, showing a significant increase in apoptotic markers compared to control groups.
- Antibacterial Efficacy : In vitro testing against multi-drug resistant strains revealed that certain derivatives maintained efficacy where traditional antibiotics failed.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-23-8-10-24(11-9-23)18(15-2-7-19-20(12-15)28-14-27-19)13-22-29(25,26)17-5-3-16(21)4-6-17/h2-7,12,18,22H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCVMAXXJHSNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.